4-Hexanoylphenylboronic acid
Description
4-Hexanoylphenylboronic acid (CAS: 1106677-24-0) is a boronic acid derivative featuring a hexanoyl group (a six-carbon acyl chain) attached to the para position of the phenyl ring. Its molecular formula is C₁₂H₁₇BO₃, with a molecular weight of 220.07 g/mol . This compound is primarily used as a pharmaceutical intermediate, leveraging the boronic acid moiety’s ability to participate in Suzuki-Miyaura cross-coupling reactions for synthesizing biphenyl derivatives . Its hexanoyl substituent introduces both lipophilicity and steric bulk, distinguishing it from simpler phenylboronic acids.
Properties
IUPAC Name |
(4-hexanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARDEFCXPDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629666 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106677-24-0 | |
| Record name | (4-Hexanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexanoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hexanoylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the carbonyl group in the hexanoyl moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hexanol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry: 4-Hexanoylphenylboronic acid is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized for the development of boron-containing drugs. Its ability to form reversible covalent bonds with diols makes it valuable in the design of enzyme inhibitors and sensors for biological molecules .
Medicine: Its boronic acid moiety can interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 4-Hexanoylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with diols. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, inhibiting their activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites.
Cellular Pathways: It can interfere with cellular pathways involving diol-containing molecules, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Structural Analogues
The reactivity and applications of phenylboronic acids are heavily influenced by their substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- 4-Methoxyphenylboronic acid : Widely used in Suzuki-Miyaura reactions due to its electron-donating methoxy group, which enhances coupling efficiency with aryl halides .
- This compound: The hexanoyl group’s steric bulk may reduce reaction rates compared to smaller substituents, though its lipophilicity improves solubility in organic solvents .
- 4-Carboxyphenylboronic acid : The electron-withdrawing carboxylic acid group can deactivate the boronic acid, requiring optimized conditions (e.g., higher temperatures or stronger bases) for coupling .
Biological Activity
4-Hexanoylphenylboronic acid (4-HPA) is a boronic acid derivative with significant biological activity, particularly in biochemical reactions involving reversible covalent bonding with diols and other hydroxyl-containing molecules. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHBO
Molecular Weight: 220.08 g/mol
This compound consists of a phenyl ring attached to a hexanoyl group and a boronic acid moiety. Its unique structure allows it to interact with various biological molecules, making it valuable in biochemical applications.
This compound primarily exerts its biological effects through the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This mechanism allows it to modulate enzyme activity, influence cell signaling pathways, and affect gene expression.
Key Mechanisms Include:
- Enzyme Inhibition: The compound can inhibit serine proteases by forming covalent bonds with the active site serine residue, blocking enzymatic activity.
- Modulation of Signaling Pathways: It influences kinases and phosphatases, altering the phosphorylation states of key signaling proteins.
- Transport Mechanisms: 4-HPA can be transported across cell membranes via specific transporters or passive diffusion, influencing its bioavailability and efficacy.
Cellular Effects
4-HPA has demonstrated diverse effects on cellular processes:
- Influence on Metabolism: It modulates metabolic pathways by interacting with enzymes involved in various biochemical reactions.
- Gene Expression Regulation: The compound affects transcriptional activity by altering the phosphorylation states of transcription factors.
Case Studies
- In Vitro Studies: Research indicates that 4-HPA is stable under standard laboratory conditions but may degrade when exposed to light or high temperatures. Its stability is crucial for maintaining its biological activity over time.
- Animal Models: Studies show that low doses of 4-HPA can beneficially modulate enzyme activities and influence cellular signaling pathways in vivo.
Applications in Research and Medicine
This compound has potential applications across various fields:
Scientific Research Applications
- Organic Synthesis: It serves as a building block in Suzuki-Miyaura coupling reactions, aiding in the synthesis of complex organic molecules, including pharmaceuticals.
- Biological Research: The compound is utilized for developing boron-containing drugs due to its ability to form reversible covalent bonds with diols.
Therapeutic Potential
The boronic acid moiety enables 4-HPA to interact with biological targets, leading to possible therapeutic effects. Its unique chemical properties make it suitable for designing enzyme inhibitors and sensors for detecting biological molecules.
Comparison with Similar Compounds
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Phenylboronic Acid | Lacks hexanoyl group | Less reactive due to absence of hexanoyl group |
| 4-Hydroxyphenylboronic Acid | Contains hydroxyl group | Different reactivity profile compared to 4-HPA |
| 4-Carboxyphenylboronic Acid | Contains carboxyl group | Different functional properties |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-Hexanoylphenylboronic acid in the laboratory?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is recommended if airborne particles are generated .
- Decontamination : Immediately wash affected skin with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in airtight containers away from moisture and oxidizing agents to prevent decomposition .
Q. How should this compound be stored to maintain its stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in a desiccator to minimize hydrolysis of the boronic acid group .
- Light Sensitivity : Protect from prolonged light exposure by using amber glass containers .
- Compatibility : Avoid contact with metals or strong bases, which may catalyze undesired reactions .
Q. What are the primary spectroscopic techniques used to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the presence of the hexanoyl chain and boronic acid moiety. NMR peaks near 30 ppm are typical for arylboronic acids .
- FT-IR : Detect characteristic B–O stretches (~1340 cm) and carbonyl (C=O) vibrations (~1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the hexanoyl substituent influence the reactivity of phenylboronic acid in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing hexanoyl group reduces electron density on the boron atom, potentially slowing transmetalation in Suzuki-Miyaura reactions. Compare kinetics with other 4-substituted analogs (e.g., 4-acetyl or 4-methoxy derivatives) .
- Steric Hindrance : The hexanoyl chain may impede access to the boron center, requiring optimized ligands (e.g., Pd(OAc) with SPhos) to enhance catalytic efficiency .
- Solubility : The hydrophobic hexanoyl group improves solubility in organic solvents (e.g., THF), enabling homogeneous reaction conditions .
Q. What strategies can be employed to optimize the synthesis of this compound to achieve high purity?
- Methodological Answer :
- Protection-Deprotection : Use pinacol ester protection during synthesis to stabilize the boronic acid. Deprotect with acidic hydrolysis (e.g., HCl/THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted hexanoyl chloride. Recrystallization from ethanol/water enhances purity .
- Quality Control : Monitor reaction progress via TLC (R ~0.5 in 3:7 EtOAc/hexane) and validate purity by HPLC (>98%) .
Q. In computational studies, which parameters are critical for modeling the interaction of this compound with diols?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model boronic acid-diol esterification. Analyze frontier molecular orbitals (FMOs) to predict binding affinity .
- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to account for hydration effects on equilibrium between trigonal (active) and tetrahedral (inactive) boron species .
- Molecular Dynamics (MD) : Simulate hexanoyl chain flexibility to assess its role in stabilizing sensor-diol complexes (e.g., glucose detection) .
Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Replication : Standardize pH buffers (e.g., phosphate vs. acetate) and ionic strength to isolate pH-dependent effects .
- Spectroscopic Titration : Use NMR to track boron speciation (trigonal vs. tetrahedral) across pH 5–9 .
- Comparative Studies : Benchmark against structurally similar boronic acids (e.g., 4-carboxyphenylboronic acid) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
